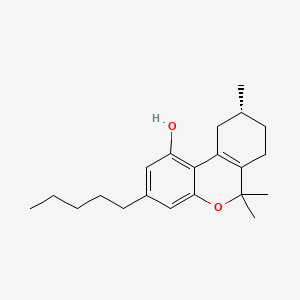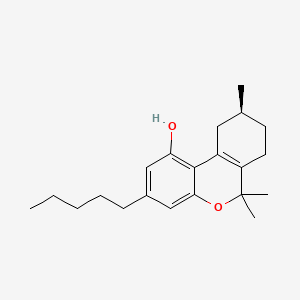![molecular formula C22H18F3NO4S B3025825 (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid
Overview
Description
- ZLY032 is a novel compound that acts as both a free fatty acid receptor 1 (FFA1) agonist and a peroxisome proliferator-activated receptor δ (PPARδ) agonist.
- FFA1 and PPARδ are considered anti-diabetic targets due to their roles in improving insulin secretion and resistance.
- ZLY032 has been investigated for its effects on glucolipid metabolism and hepatic fibrosis .
Mechanism of Action
Target of Action
ZLY032 is a dual agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40) and the Peroxisome Proliferator-Activated Receptor δ (PPARδ) . These receptors are considered anti-diabetic targets due to their role in improving insulin secretion and resistance .
Mode of Action
As a dual agonist, ZLY032 interacts with both FFA1/GPR40 and PPARδ. It selectively binds to these receptors, triggering a series of biochemical reactions that lead to improved insulin secretion and resistance .
Biochemical Pathways
ZLY032 affects several biochemical pathways. Primarily, it regulates triglyceride metabolism, fatty acid β-oxidation, lipid synthesis, inflammation, oxidative stress, and mitochondrial function . These pathways are crucial for maintaining metabolic homeostasis and preventing the development of metabolic disorders.
Result of Action
Long-term treatment with ZLY032 has shown significant improvement in glucolipid metabolism and alleviation of fatty liver in animal models . It has also demonstrated advantages in lipid metabolism, insulin sensitivity, and pancreatic β-cell function . Moreover, ZLY032 has been observed to prevent liver fibrosis by reducing the expressions of genes involved in inflammation and fibrosis development .
Biochemical Analysis
Biochemical Properties
ZLY032 interacts with FFAR1/GPR40 and PPARδ, acting as an agonist for both . It is selective for FFAR1 and PPARδ over PPARα and PPARγ . The interaction of ZLY032 with these receptors plays a crucial role in its biochemical activity.
Cellular Effects
ZLY032 influences cell function by improving glucolipid metabolism and alleviating fatty liver . It impacts cell signaling pathways, gene expression, and cellular metabolism, mainly by regulating triglyceride metabolism, fatty acid β-oxidation, lipid synthesis, inflammation, oxidative stress, and mitochondrial function .
Molecular Mechanism
At the molecular level, ZLY032 exerts its effects through binding interactions with FFAR1/GPR40 and PPARδ . It activates these receptors, leading to changes in gene expression and enzyme activity that ultimately result in improved glucolipid metabolism and reduced fatty liver .
Temporal Effects in Laboratory Settings
In laboratory settings, ZLY032 has shown long-term effects on cellular function. After long-term treatment, it significantly improved glucolipid metabolism and alleviated fatty liver in ob/ob mice and methionine choline-deficient diet-fed db/db mice .
Dosage Effects in Animal Models
The effects of ZLY032 vary with different dosages in animal models. At a dose of 40 mg/kg, twice per day, it reduces blood glucose levels in an oral glucose tolerance test and decreases plasma total cholesterol and triglyceride levels in the ob/ob mouse model of metabolic disease .
Metabolic Pathways
ZLY032 is involved in the metabolic pathways of triglyceride metabolism, fatty acid β-oxidation, and lipid synthesis . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for ZLY032 are not readily available in the literature.
- Industrial production methods remain undisclosed as well.
Chemical Reactions Analysis
- ZLY032 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions are also not well-documented.
Scientific Research Applications
- ZLY032’s applications span multiple fields:
Chemistry: Potential use as a tool compound for studying FFA1 and PPARδ interactions.
Biology: Investigation of its impact on lipid metabolism, inflammation, and oxidative stress.
Medicine: Exploration of its effects on insulin sensitivity, pancreatic β-cell function, and fatty liver.
Industry: Possible development as a therapeutic agent for metabolic disorders.
Comparison with Similar Compounds
- ZLY032 stands out due to its dual agonist activity, targeting both FFA1 and PPARδ.
- Similar compounds are not explicitly listed, but ZLY032’s uniqueness lies in its combined action on these two receptors.
Properties
IUPAC Name |
2-[(3S)-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO4S/c1-12-19(31-21(26-12)13-2-4-15(5-3-13)22(23,24)25)11-29-16-6-7-17-14(8-20(27)28)10-30-18(17)9-16/h2-7,9,14H,8,10-11H2,1H3,(H,27,28)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZJHLFUPKHJD-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)C(CO4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


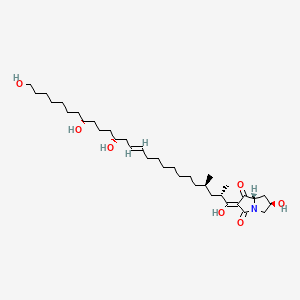
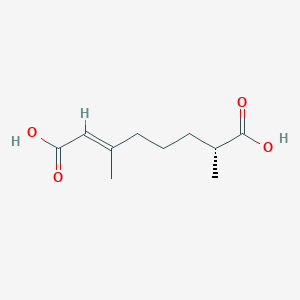
![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)
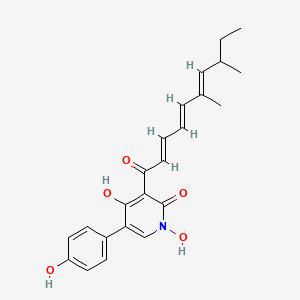
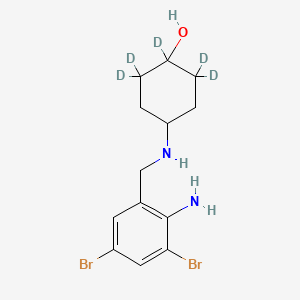
![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)
![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)
![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)
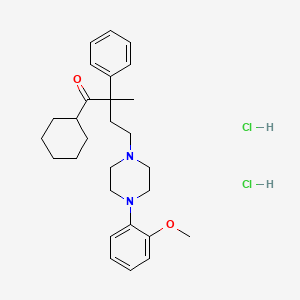
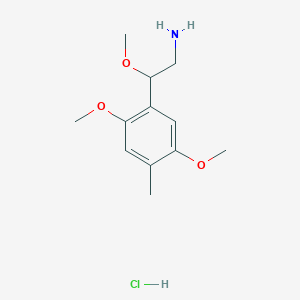
![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)
